1-(5-Bromo-2-fluoropyridin-3-yl)ethanone chemical properties
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a key building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a strategically functionalized pyridine derivative that has garnered significant interest as an intermediate in the synthesis of complex bioactive molecules.[1] Its utility stems from the orthogonal reactivity of its substituents: a bromine atom amenable to cross-coupling reactions, a fluorine atom that can be displaced via nucleophilic aromatic substitution, and a ketone moiety that serves as a handle for further derivatization. This trifecta of reactive sites makes it a valuable scaffold for constructing diverse molecular architectures, particularly in the pursuit of novel therapeutics.[1]
The pyridine ring itself is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—particularly the presence of halogens—can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The fluorine atom, for instance, can enhance metabolic stability and binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is presented in the table below. It is important to note that some of these properties are calculated rather than experimentally determined, which is common for specialized research chemicals.
| Property | Value | Source |
| CAS Number | 1111637-74-1 | [2] |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.02 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Calculated Density | 1.619 ± 0.06 g/cm³ | [2] |
| Calculated Boiling Point | 284.3 ± 40.0 °C | [2] |
| Calculated Solubility in Water | 2.8 g/L at 25°C | [1] |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway: A Multi-Step Approach
The proposed synthesis commences with the commercially available 5-bromo-2-fluoropyridine. The strategy involves a directed ortho-metalation followed by acylation to introduce the acetyl group at the C3 position.
Caption: Proposed synthetic workflow for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.
Detailed Experimental Protocol (Proposed)
Step 1: Directed ortho-Metalation of 5-Bromo-2-fluoropyridine
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous THF to generate lithium diisopropylamide (LDA) in situ.
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To this LDA solution, add a solution of 5-bromo-2-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C.
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Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium intermediate at the C3 position, directed by the fluorine atom.
Causality Behind Experimental Choices: The use of LDA at low temperatures is crucial for achieving regioselective deprotonation at the C3 position, which is the most acidic proton adjacent to the directing fluoro group. Anhydrous conditions are essential to prevent quenching of the highly basic organolithium reagents.
Step 2: Acylation with N,N-Dimethylacetamide (DMAc)
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To the solution of the lithium intermediate from Step 1, slowly add N,N-dimethylacetamide (DMAc) at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.
Causality Behind Experimental Choices: DMAc serves as an effective acetylating agent for the organolithium intermediate. The aqueous workup with a mild acid like NH₄Cl is necessary to neutralize any remaining reactive species and facilitate the separation of the organic product.
Expected Characterization Data
While experimental spectra are not available, the expected NMR and IR data can be predicted based on the structure.
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¹H NMR: Two aromatic protons would be expected in the pyridine region, likely appearing as doublets or multiplets. A singlet corresponding to the three protons of the acetyl methyl group would be expected further upfield.
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¹³C NMR: The spectrum would show seven distinct carbon signals. The carbonyl carbon of the ketone would be the most downfield signal. The carbon atoms attached to bromine and fluorine would show characteristic shifts and potential coupling with fluorine.
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IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone would be expected around 1680-1700 cm⁻¹. Bands corresponding to C-F and C-Br stretches would also be present.
Reactivity and Synthetic Applications
The synthetic utility of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone lies in the distinct reactivity of its functional groups, allowing for sequential modifications.
Caption: Reactivity map of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular frameworks.
Exemplary Protocol: Suzuki Coupling
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In a reaction vessel, combine 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂], and a base (e.g., K₂CO₃ or Cs₂CO₃).
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Add a suitable solvent system, such as a mixture of dioxane and water.
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Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
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After cooling, perform an aqueous workup and purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the C2 position for nucleophilic aromatic substitution, allowing for the displacement of the fluorine atom by various nucleophiles, such as amines, alcohols, and thiols.
Exemplary Protocol: Amination
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Dissolve 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and an amine in a polar aprotic solvent like DMSO or NMP.
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Add a base, such as K₂CO₃ or DIPEA.
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Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor for completion.
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Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
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Purify by chromatography.
Transformations of the Acetyl Group
The ketone functionality can be readily transformed into other functional groups. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or it can be used as a handle to construct fused ring systems, a common strategy in the synthesis of kinase inhibitors.
Applications in Drug Discovery
Halogenated pyridine scaffolds are integral to the development of a wide range of pharmaceuticals. While specific examples for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone are not prominently published, its structural motifs are found in molecules targeting various biological pathways. For instance, related bromo-fluoro-pyridinyl compounds are key intermediates in the synthesis of Janus Kinase (JAK) inhibitors and other protein kinase inhibitors used in oncology and immunology. The strategic placement of the reactive handles on this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening.
Safety and Handling
As a specialized research chemical, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone should be handled by trained personnel in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on the safety data for structurally similar compounds, such as other brominated and fluorinated pyridines, the following hazards should be considered:
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Acute Toxicity: May be harmful if swallowed.[4]
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Skin Irritation: May cause skin irritation.[5]
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Eye Irritation: May cause serious eye irritation.[5]
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Respiratory Irritation: May cause respiratory irritation.[5]
First Aid Measures:
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In case of skin contact: Wash with plenty of soap and water.[6]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
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If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
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If swallowed: Immediately call a POISON CENTER or doctor/physician.[5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a versatile and valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its well-defined points of reactivity allow for a predictable and systematic approach to the construction of complex molecules. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on established chemical principles. This guide provides a solid foundation for researchers and scientists to incorporate this valuable intermediate into their synthetic strategies for the discovery and development of novel chemical entities.
References
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Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. [Link]
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ChemBK. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. [Link]
